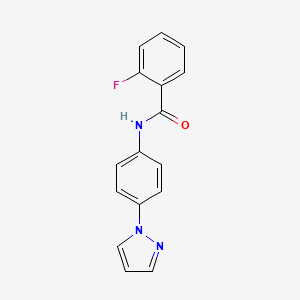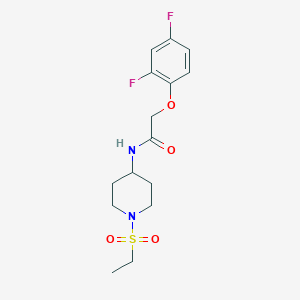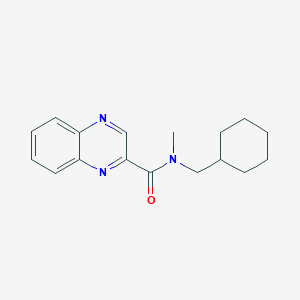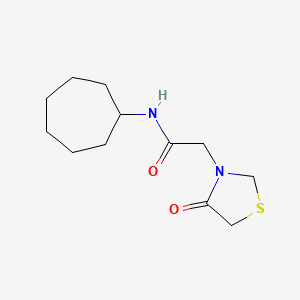![molecular formula C14H15N3O3S B7538893 Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate, also known as MMB, is a synthetic compound that has shown promising results in scientific research. This compound is a derivative of the naturally occurring amino acid, cysteine, and has been found to have a wide range of potential applications in the field of medicine and biotechnology.
科学研究应用
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential use as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is not yet fully understood, but it is believed to act through several pathways. One proposed mechanism is that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has a range of biochemical and physiological effects. For example, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to increase levels of the antioxidant glutathione in cells, which may contribute to its protective effects against oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to reduce levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is its relatively high cost compared to other compounds.
未来方向
There are several potential future directions for research on Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a neuroprotective agent, due to its ability to scavenge free radicals and protect cells from oxidative damage. Finally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a therapeutic agent in cancer, due to its ability to induce apoptosis in cancer cells.
合成方法
The synthesis of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate involves the reaction of 2-(1-methylimidazol-2-ylthio)acetic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate.
属性
IUPAC Name |
methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-7-6-15-14(17)21-9-12(18)16-11-5-3-4-10(8-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOXWQVGYDPNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)




![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)

![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)

![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)